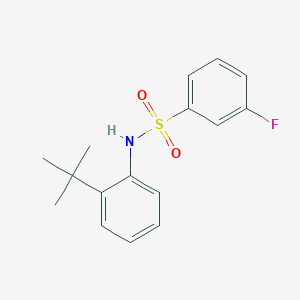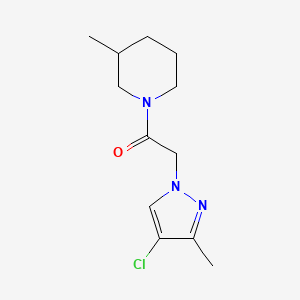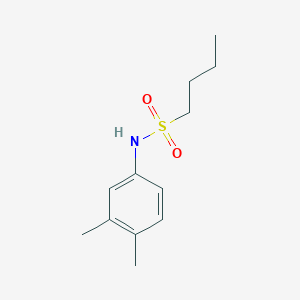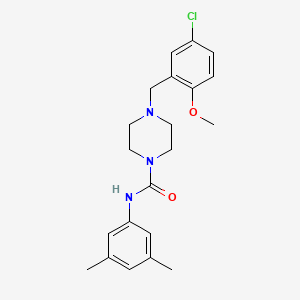![molecular formula C18H20ClNO3 B10967616 2-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B10967616.png)
2-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide is an organic compound characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 3,4-dimethoxyphenylacetic acid.
Formation of Intermediate: The 4-chloroaniline is first reacted with acetic anhydride to form 4-chloroacetanilide.
Coupling Reaction: The 4-chloroacetanilide is then coupled with 3,4-dimethoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]amine
- 2-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]ethanol
- 2-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]propionamide
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorophenyl and dimethoxyphenyl groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C18H20ClNO3 |
|---|---|
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H20ClNO3/c1-12(14-6-9-16(22-2)17(11-14)23-3)20-18(21)10-13-4-7-15(19)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,20,21) |
Clé InChI |
ZFEPONMQDZPASQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-methyl-1H-pyrazol-1-yl)[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10967542.png)
![N-(2-methoxyphenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B10967547.png)

![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pentan-1-one](/img/structure/B10967560.png)
![2-(2-Chloro-5-methylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B10967565.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10967577.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B10967583.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B10967596.png)


